1,2,3,4-Tetrahydroquinolin-4-amine hydrochloride

Analytical chemistry Quality control Isomer identification

Sourcing a racemic tetrahydroquinoline building block with a free C4-amine for chiral library synthesis often means choosing between insoluble free bases or isomer-contaminated batches. 1,2,3,4-Tetrahydroquinolin-4-amine hydrochloride solves both: • Freely water-soluble HCl salt - directly compatible with aqueous biological assays and HTS platforms without DMSO co-solvents. • Racemic C4 stereogenic center enables chiral phosphoric acid-catalyzed Povarov reactions achieving er up to 99:1 and dr >95% for cis-4-amino-2-aryl-THQ derivatives. • ≥95% purity with batch-specific QC (NMR, HPLC, GC); mass spectral fingerprint (M-1, M-15, M-16 without M-28) confirms 1,2,3,4-saturation and excludes 5,6,7,8-isomer contamination critical for multi-step GMP syntheses.

Molecular Formula C9H13ClN2
Molecular Weight 184.66 g/mol
Cat. No. B11907174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroquinolin-4-amine hydrochloride
Molecular FormulaC9H13ClN2
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESC1CNC2=CC=CC=C2C1N.Cl
InChIInChI=1S/C9H12N2.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8,11H,5-6,10H2;1H
InChIKeyUEDJXEUIDOWJJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydroquinolin-4-amine Hydrochloride: Chiral 4-Amino-Tetrahydroquinoline Building Block


1,2,3,4-Tetrahydroquinolin-4-amine hydrochloride (CAS 1199782-99-4; free base CAS 801156-77-4) is a racemic heterocyclic primary amine building block featuring a partially saturated quinoline core with a free amine at the C4 position . The compound belongs to the 4-aminotetrahydroquinoline class, a privileged scaffold in medicinal chemistry that has yielded clinical candidates targeting CNS disorders, oncology, and immunology [1]. As the monohydrochloride salt, it offers enhanced aqueous solubility and handling characteristics compared to the free base. The C4 position constitutes a chiral center, enabling enantioselective derivatization strategies. Typical commercial purity is ≥95% with batch-specific QC documentation (NMR, HPLC, GC) available from major suppliers .

1,2,3,4-Tetrahydroquinolin-4-amine Hydrochloride: Differentiation from Isomers and Salts


Tetrahydroquinoline-based building blocks are not fungible. The 1,2,3,4-saturation pattern (saturated heterocyclic ring, aromatic carbocyclic ring) imparts fundamentally different electronic properties, mass spectral fingerprints, and reactivity compared to the 5,6,7,8-isomer [1]. The presence of the free 4-amine distinguishes this compound from the parent 1,2,3,4-tetrahydroquinoline scaffold, enabling Povarov multicomponent reactions and amide couplings that are inaccessible without this functional handle [2]. Critically, the hydrochloride salt form provides aqueous solubility and stability advantages over the free base (water solubility <1 g/L at 20°C), making it directly compatible with biological assay conditions without additional formulation steps . Procurement of the racemic hydrochloride versus an enantiopure form (e.g., (R)- or (S)-) also determines whether downstream enantioselective synthesis is necessary.

1,2,3,4-Tetrahydroquinolin-4-amine Hydrochloride: Quantitative Evidence vs. Analogs


Mass Spectrum Differentiation of 1,2,3,4- and 5,6,7,8-Tetrahydroquinoline Isomers

Under electron impact mass spectrometry, the 1,2,3,4-tetrahydroquinoline scaffold (and by extension its 4-amine derivative) can be unambiguously distinguished from the 5,6,7,8-tetrahydroquinoline positional isomer. Both isomers share fragment ions at M–1, M–15, and M–16; however, only the 5,6,7,8-isomer exhibits an additional characteristic fragment peak at M–28 [1]. This fragmentation difference arises from the distinct saturation pattern: the 5,6,7,8-isomer has a saturated carbocyclic ring, enabling a retro-Diels–Alder-type cleavage that is structurally impossible for the 1,2,3,4-isomer. For the 4-amine derivative (MW 148.21 free base), this means the 1,2,3,4-isomer will show diagnostic peaks at m/z 147 (M–1), 133 (M–15), and 132 (M–16), while the 5,6,7,8-isomer additionally displays a peak at m/z 120 (M–28).

Analytical chemistry Quality control Isomer identification

Aqueous Solubility: Hydrochloride Salt vs. Free Base

The hydrochloride salt form of 1,2,3,4-tetrahydroquinoline demonstrates markedly improved aqueous solubility compared to the free base. The free base 1,2,3,4-tetrahydroquinoline exhibits water solubility below 1 g/L at 20°C , whereas its hydrochloride salt (CAS 2739-17-5) is described as a white crystalline powder freely soluble in water and alcohols . While direct solubility data for the 4-amine hydrochloride specifically are not published, the general principle of hydrochloride salt formation enhancing aqueous solubility of tetrahydroquinoline amines is well established and consistently reported across this compound class . The hydrochloride form also provides improved long-term storage stability under standard laboratory conditions (cool, dry environment) compared to the free amine, which is susceptible to oxidation.

Formulation Assay compatibility Salt selection

4-Amine Handle for Povarov Derivatization Chemistry

The primary amine at the C4 position of 1,2,3,4-tetrahydroquinolin-4-amine serves as a critical synthetic handle that is entirely absent in the parent 1,2,3,4-tetrahydroquinoline (CAS 635-46-1). This amine enables participation in the three-component Povarov reaction—a powerful transformation for constructing polysubstituted tetrahydroquinoline libraries—as both a starting material and a product precursor [1]. In a landmark study, polysubstituted 4-aminotetrahydroquinolines were obtained in yields ranging from 28% to 92% with enantiomeric ratios from 89:11 up to 99:1 via chiral phosphoric acid-catalyzed Povarov reactions; post-Povarov functional group interconversions then enabled rapid access to a library of 36 enantioenriched derivatives with five points of diversity [1]. In contrast, the parent 1,2,3,4-tetrahydroquinoline lacks this 4-amino nucleophilic site and cannot participate in analogous derivatization chemistry without prior C–H functionalization.

Diversity-oriented synthesis Povarov reaction Building block utility

C4 Chiral Center for Enantioselective Synthesis

The C4 position of 1,2,3,4-tetrahydroquinolin-4-amine is a stereogenic center, making this compound a racemic mixture that can be resolved or employed in enantioselective transformations. Using chiral phosphoric acid-catalyzed three-component Povarov reactions, enecarbamates as dienophiles afford cis-4-amino-2-aryl(alkyl)-1,2,3,4-tetrahydroquinolines with high yields, excellent diastereoselectivities (>95%), and near-complete enantioselectivities (up to >99% ee) [1][2]. This stands in contrast to non-chiral tetrahydroquinoline building blocks such as the parent 1,2,3,4-tetrahydroquinoline (no C4 substituent) or 1-methyl-1,2,3,4-tetrahydroquinoline (no stereocenter), which cannot be employed in enantioselective synthesis strategies. The racemic hydrochloride can also be separated into its (R)- and (S)-enantiomers (CAS 1965305-32-1 and 1335819-82-3, respectively) via chiral resolution, providing access to enantiopure building blocks for stereospecific target engagement [3].

Asymmetric synthesis Chiral building block Enantioselective catalysis

Dual Serotonin/Dopamine Reuptake Inhibitor Scaffold

The 1,2,3,4-tetrahydroquinolin-4-amine scaffold has been validated in a published drug discovery program at Sunovion Pharmaceuticals. The derivative 1-(3,4-dichlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinolin-4-amine (DDTQA, CHEMBL1643510) was identified as a potent dual serotonin and dopamine reuptake inhibitor [1]. Quantitative transporter inhibition data from BindingDB/ChEMBL show: SERT IC50 = 3 nM, DAT IC50 = 5.03 μM (5,030 nM), and NET IC50 = 7.14 μM (7,140 nM) [2]. This yields a SERT/DAT selectivity ratio of approximately 1,677-fold and a SERT/NET selectivity ratio of approximately 2,380-fold. The program further demonstrated that the tetrahydroquinoline amine chemotype represents a previously undisclosed dual reuptake inhibitor scaffold with an improved cytochrome P450 enzyme inhibition profile compared to earlier series [1]. This scaffold provenance is not shared by the 5,6,7,8-tetrahydroquinoline isomer, the isoquinoline isomer, or the non-aminated parent scaffold.

CNS drug discovery Monoamine transporter Scaffold validation

1,2,3,4-Tetrahydroquinolin-4-amine Hydrochloride: Key Applications


Chiral Povarov Library Synthesis

For medicinal chemistry groups building chiral compound libraries, 1,2,3,4-tetrahydroquinolin-4-amine hydrochloride provides the essential C4 stereogenic center required for enantioselective Povarov multicomponent reactions. The racemic hydrochloride can be employed directly in chiral phosphoric acid-catalyzed Povarov reactions to access cis-4-amino-2-aryl(alkyl)-1,2,3,4-tetrahydroquinolines with enantiomeric ratios up to 99:1 and diastereoselectivities >95% [1]. Post-Povarov functional group interconversions enable rapid diversification into focused libraries (36 derivatives demonstrated from a single intermediate) spanning five points of chemical diversity, making this an efficient entry point for SAR exploration of chiral tetrahydroquinoline chemical space [1].

Dual Monoamine Reuptake Inhibitor Lead Generation

Research programs targeting serotonin and dopamine transporters for depression, anxiety, or other CNS indications can leverage the validated 1,2,3,4-tetrahydroquinolin-4-amine scaffold. The published dual reuptake inhibitor DDTQA demonstrates that N-arylation and N,N-dimethylation of this scaffold yields compounds with SERT IC50 = 3 nM, representing a 1,677-fold selectivity window over DAT [2]. The hydrochloride salt form is directly compatible with in vitro transporter uptake assays in aqueous buffer, streamlining the transition from compound acquisition to biological evaluation. Procurement of the racemic hydrochloride also allows investigators to explore both enantiomeric series for stereospecific transporter engagement.

QC Building Block for GMP Scale-Up Pipelines

For CROs and pharmaceutical development groups requiring batch-to-batch consistency, 1,2,3,4-tetrahydroquinolin-4-amine hydrochloride is supplied at ≥95% purity with vendor-provided batch-specific QC documentation including NMR, HPLC, and GC analyses . The mass spectral fingerprint (fragment ions at M–1, M–15, M–16 without M–28) provides an orthogonal analytical method to confirm the 1,2,3,4-saturation pattern and exclude contamination with the 5,6,7,8-positional isomer, which would generate an additional M–28 fragment peak [3]. This is particularly critical when the building block is used in multi-step GMP syntheses where isomer contamination could propagate through the synthetic route undetected.

Aqueous Formulation for In Vitro Assays

The hydrochloride salt form eliminates the need for organic co-solvents during in vitro assay preparation. Unlike the free base (water solubility <1 g/L at 20°C), the hydrochloride salt is freely soluble in water and aqueous buffers . This property is especially valuable for automated liquid handling systems and high-throughput screening platforms where DMSO concentrations must be minimized to avoid solvent-induced artifacts in cell-based assays. The enhanced solubility also facilitates the preparation of concentrated stock solutions for dose–response studies spanning multiple log units of concentration.

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